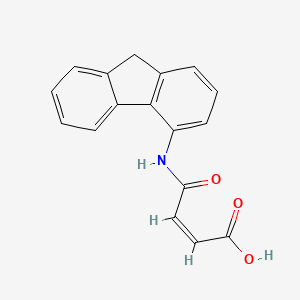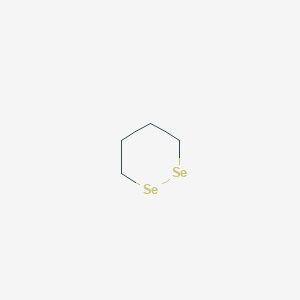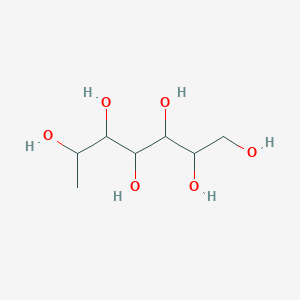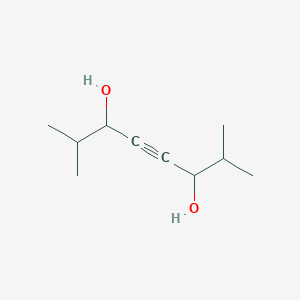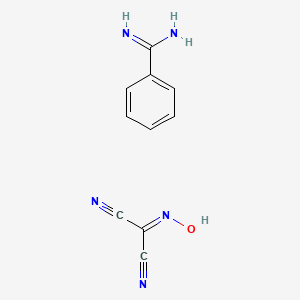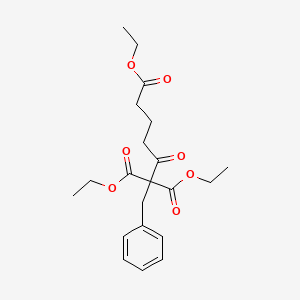
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C21H28O7 It is known for its unique structure, which includes a phenyl group and multiple ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate typically involves the esterification of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid.
Reduction: Formation of 4-hydroxy-6-phenylhexane-1,5,5-tricarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Another compound with multiple ester functionalities but with a triazine core.
Triethyl citrate: A simpler ester with three ester groups attached to a central citrate core.
Propiedades
Número CAS |
5472-29-7 |
|---|---|
Fórmula molecular |
C21H28O7 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
triethyl 1-benzyl-2-oxopentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C21H28O7/c1-4-26-18(23)14-10-13-17(22)21(19(24)27-5-2,20(25)28-6-3)15-16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3 |
Clave InChI |
PBTYFGJBXNRMTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





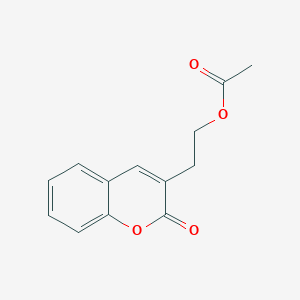
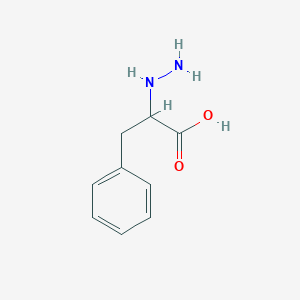
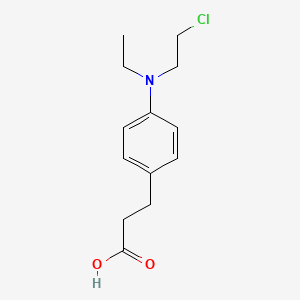

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
